![molecular formula C14H12Cl2 B1200356 1-Chloro-2-[1-(4-chlorophenyl)ethyl]benzene CAS No. 77008-62-9](/img/structure/B1200356.png)
1-Chloro-2-[1-(4-chlorophenyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(o-Chlorophenyl)-1-(p-chlorophenyl)ethane is a diarylmethane.
Scientific Research Applications
Structural Analysis and Crystallization Patterns
- The compound has been studied for its structural characteristics and crystallization behavior. Specifically, research has shown the precision in the structural determination of similar compounds, revealing disorder in certain groups that was not identified in previous reports. This structural analysis is crucial for understanding the molecular behavior and potential applications of the compound in various fields (Takahashi, 2011).
Molecular Geometry and Interactions
- Studies have investigated the molecular geometry and intermolecular interactions of closely related compounds. These studies highlight the dihedral angles between various groups within the molecules and the presence of weak intermolecular interactions, contributing to the stability of crystal packing. Such insights are essential for predicting how the compound behaves under different conditions and can guide its use in material science and pharmaceutical applications (Jasinski et al., 2009).
Environmental Impact and Biodegradation
- Research has explored the environmental impact of similar chlorophenyl compounds, specifically their role in industrial contamination and potential for biodegradation. Studies on bacteria isolated from industrially contaminated sites have revealed certain bacterial species' capability to degrade such compounds. This research is vital for developing bioremediation strategies to mitigate the environmental threats posed by chlorophenyl compounds (Garcia Lara et al., 2021).
Photoreactivity and Arylation
- The photoreactivity of compounds containing chlorophenyl groups has been a subject of interest. Studies have examined the photogeneration and reactivity of cations derived from aromatic halides in these compounds. This research is crucial for understanding the compound's behavior under light exposure and its potential applications in photochemistry and organic synthesis (Protti et al., 2004).
Crystal Structures and Hydrogen Bonding
- Investigations into the crystal structures of related compounds have revealed intricate details about their geometry, hydrogen bonding, and molecular interactions. This information is critical for applications in crystal engineering, where understanding the compound's packing and interaction patterns can inform the design of new materials with desired properties (Mitsui et al., 2008).
properties
CAS RN |
77008-62-9 |
|---|---|
Product Name |
1-Chloro-2-[1-(4-chlorophenyl)ethyl]benzene |
Molecular Formula |
C14H12Cl2 |
Molecular Weight |
251.1 g/mol |
IUPAC Name |
1-chloro-2-[1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H12Cl2/c1-10(11-6-8-12(15)9-7-11)13-4-2-3-5-14(13)16/h2-10H,1H3 |
InChI Key |
MVWVMBLDBKTOJG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl |
Other CAS RN |
77008-62-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



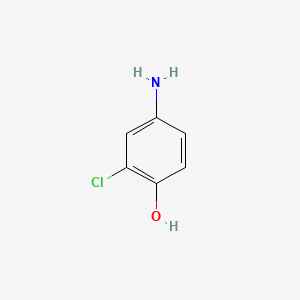
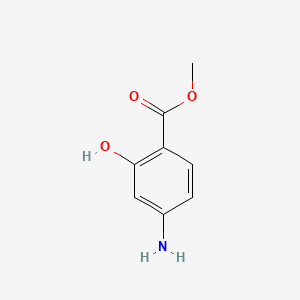
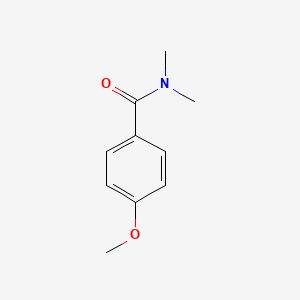
![2-[5-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1200279.png)
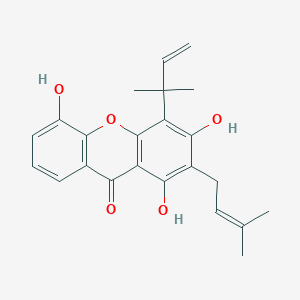
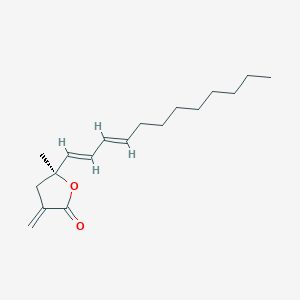
![N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]-4-thiadiazolecarboxamide](/img/structure/B1200285.png)
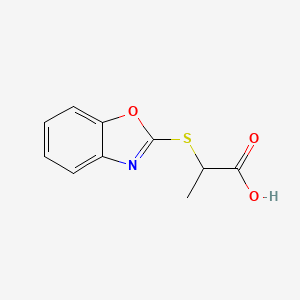
![(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]methanone](/img/structure/B1200290.png)
![3-cyclohexyl-1-[(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[3-(4-morpholinyl)propyl]urea](/img/structure/B1200292.png)
![3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-5,7-dimethyl-1H-quinolin-2-one](/img/structure/B1200293.png)
![Azuleno[6,5-b]furan, 3,5,8-trimethyl-](/img/structure/B1200294.png)
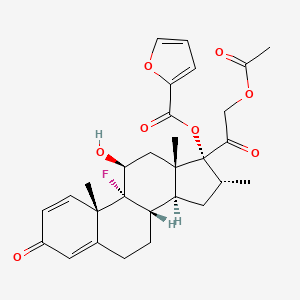
![[4-[Oxo(thiophen-2-yl)methyl]-1-piperazinyl]-(3-pyridinyl)methanone](/img/structure/B1200296.png)